molecular formula C18H22N2O3S B11354607 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11354607
M. Wt: 346.4 g/mol
InChI Key: RUNYAPJTDONCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the morpholine and methoxyphenyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)16(20-8-10-23-11-9-20)13-19-18(21)17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21)

InChI Key

RUNYAPJTDONCCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.